Lipophilicity-Driven Differentiation: XLogP3-AA Comparison of Pentyl Ester vs. Shorter-Chain DHPM Homologs
The pentyl ester substituent of the target compound confers a computed XLogP3-AA of 2.8 [1], which is significantly higher than typical methyl (approx. 1.3–1.5) and ethyl (approx. 1.8–2.0) DHPM 5-carboxylate esters [2]. This increase in lipophilicity is expected to enhance passive membrane permeability and may alter tissue distribution and metabolic stability profiles relative to shorter-chain analogs, though direct experimental permeability data for this specific compound are not publicly available.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (CAS 5468-30-4) |
| Comparator Or Baseline | Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: XLogP3-AA ≈ 1.4; Ethyl homolog: XLogP3-AA ≈ 1.9 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.4 vs. methyl ester; ≈ +0.9 vs. ethyl ester |
| Conditions | Computed values from PubChem (XLogP3 algorithm); no experimental logP reported. |
Why This Matters
Higher lipophilicity can translate to improved membrane penetration in cell-based assays, making CAS 5468-30-4 a preferred candidate when intracellular target access or blood-brain barrier penetration is desired, provided that solubility remains adequate.
- [1] PubChem Compound Summary for CID 2847047, Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summaries for methyl and ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Computed XLogP3-AA values retrieved from PubChem (2025). View Source
